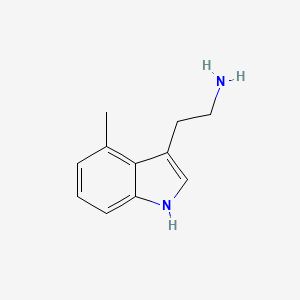

1h-Indole-3-ethanamine, 4-methyl-

Vue d'ensemble

Description

“1h-Indole-3-ethanamine, 4-methyl-” is a chemical compound with the molecular formula C11H14N2. It has a molecular weight of 174.2423 . This compound is also known by other names such as Nω-Methyltryptamine, Indole, 3- (2- (methylamino)ethyl)-, Dipterine, 3- (2- (Methylamino)ethyl)indole, Methyltryptamine, N-Methyltryptamine, N-Monomethyltryptamine, and 2- (1H-Indol-3-yl)-N-methylethanamine .

Molecular Structure Analysis

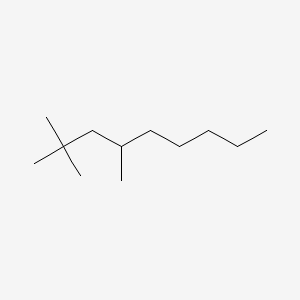

The molecular structure of “1h-Indole-3-ethanamine, 4-methyl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “1h-Indole-3-ethanamine, 4-methyl-” include a molecular weight of 174.2423 . More specific physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : A study by Bellavita et al. (2022) describes an efficient microwave-assisted procedure to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. This method optimizes the conversion of enamines to relevant indoles with excellent yields and high regioselectivity, highlighting the versatility of the indole framework in pharmaceuticals (Bellavita et al., 2022).

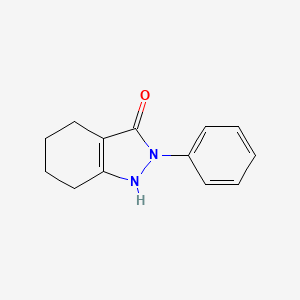

Indole Derivatives Synthesis : Bobowski (1983) reports the synthesis of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles and their base-catalyzed rearrangements. This demonstrates the chemical manipulability of the indole structure for creating various derivatives (Bobowski, 1983).

Development of Novel Indole Derivatives : The research by Hayashi et al. (2004) introduced a novel synthetic method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides. These compounds have potential pharmaceutical applications, showcasing the adaptability of the indole framework (Hayashi et al., 2004).

Biological and Pharmaceutical Applications

Efflux Pump Inhibitors : A 2014 study by Héquet et al. synthesized 1-(1H-indol-3-yl)ethanamine derivatives, finding several to be potent inhibitors of the Staphylococcus aureus NorA efflux pump. This highlights a potential application in overcoming bacterial resistance to fluoroquinolones (Héquet et al., 2014).

Catalytic Activity in Rare-Earth Metal Complexes : Yang et al. (2014) reported the synthesis of rare-earth metal amido complexes incorporating 1H-indol-3-yl ethanamine derivatives. These complexes displayed high catalytic activity for hydrophosphonylation of aldehydes and ketones, suggesting applications in synthetic chemistry (Yang et al., 2014).

Antibacterial and Antifungal Activities : A study in 2020 synthesized new 1H-indole derivatives and evaluated their antibacterial and antifungal activities. This research points to the potential of indole derivatives in developing new antimicrobial agents (2020).

Synthesis of Tryptophan Derivatives : Horwell et al. (1994) focused on the synthesis of conformationally constrained tryptophan derivatives using indole-based structures. These derivatives aid in peptide and peptoid conformation elucidation studies, demonstrating the biochemical significance of indole derivatives (Horwell et al., 1994).

Membrane Interaction Studies : Abel et al. (2000) explored the formation of stable vesicles from N- or 3-alkylindoles, providing evidence for the role of tryptophan (an indole derivative) as a membrane anchor in proteins. This research has implications for understanding protein-membrane interactions (Abel et al., 2000).

Safety and Hazards

While specific safety and hazard information for “1h-Indole-3-ethanamine, 4-methyl-” was not found, general safety measures for handling similar compounds include avoiding inhalation and contact with skin, eyes, and clothing. Material may be an irritant . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

1H-Indole-3-ethanamine, 4-methyl-, also known as 5-Methyltryptamine , is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyltryptamine may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methyltryptamine may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that 5-Methyltryptamine may affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of 5-methyltryptamine is 1742423 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that 5-Methyltryptamine induces a range of molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

1H-Indole-3-ethanamine, 4-methyl- is known to interact with multiple receptors, contributing to its diverse biological activities The nature of these interactions is likely to involve binding to these biomolecules, potentially influencing their function or activity .

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound influences various cellular processes . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to involve binding interactions with various biomolecules, potentially leading to changes in their function or activity . This could include enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(4-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUCAQZMPVIYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978097 | |

| Record name | 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62500-89-4 | |

| Record name | 4-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62500-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

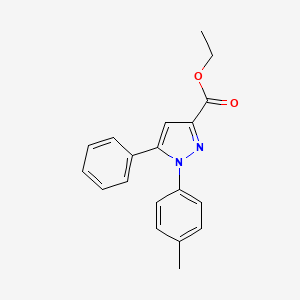

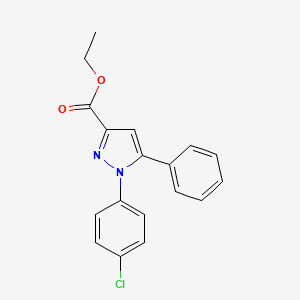

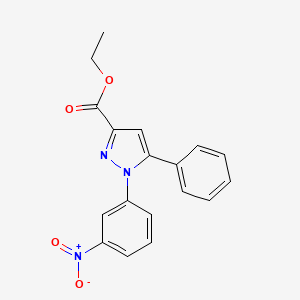

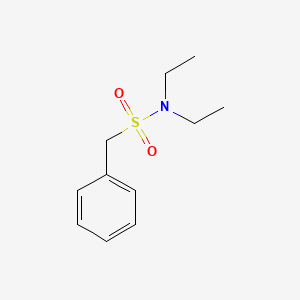

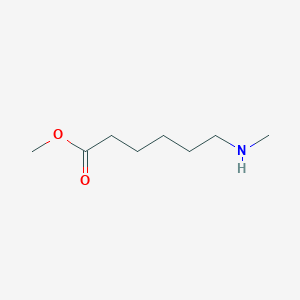

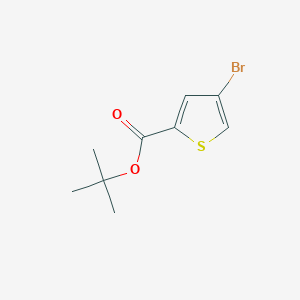

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.